4-(4-Chlorobutoxy)benzophenone
Description
4-(4-Chlorobutoxy)benzophenone is a benzophenone derivative featuring a chlorobutoxy (–O–(CH₂)₃–Cl) substituent at the para position of one phenyl ring. This compound is likely used in pharmaceutical synthesis, as chlorinated alkoxy benzophenones are intermediates in tamoxifen analog development (). Its reactivity and solubility are influenced by the electron-withdrawing chlorine atom and the flexible butoxy chain, which may enhance lipophilicity compared to shorter-chain analogs.
Properties
Molecular Formula |
C17H17ClO2 |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
[4-(4-chlorobutoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClO2/c18-12-4-5-13-20-16-10-8-15(9-11-16)17(19)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2 |
InChI Key |
GVSOKIKXRCWQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Structural and Physical Properties of Benzophenone Derivatives
Key Observations :
- Electron-Withdrawing Groups : Chlorine (–Cl) and trifluoromethyl (–CF₃) substituents increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic aromatic substitution ().
- Alkoxy Chain Length : The 4-chlorobutoxy group likely improves solubility in organic solvents compared to shorter chains (e.g., 2-chloroethoxy) due to increased flexibility and lipophilicity .
- Biological Activity: Hydroxyl (–OH) and methyl (–CH₃) groups in (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone correlate with antifungal activity, highlighting the role of polar substituents in bioactivity .
Solubility and Reactivity
- Water Solubility: Chlorinated derivatives like 4-chlorobenzophenone and Michler’s Ketone are generally insoluble in water due to hydrophobic aromatic rings and non-polar substituents . Alkoxy chains (e.g., butoxy) improve solubility in polar aprotic solvents like THF or DMF, facilitating use in organic reactions ().
- Thermal Stability: 4-(Trifluoromethyl)benzophenone has a high predicted boiling point (309°C) due to strong intermolecular forces from the –CF₃ group .
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